![molecular formula C22H27N3O4S B2516885 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 1797285-01-8](/img/structure/B2516885.png)
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as elemental analysis, which confirmed the expected structures . The structural characterization is crucial for understanding the interaction of these molecules with their biological targets. The molecular structure of the compounds, particularly the presence of the benzenesulfonamide moiety, is indicative of their potential biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically start with a base molecule that is then reacted with various reagents to introduce the desired functional groups. For instance, the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution yielded a parent molecule that was further modified . Similarly, the synthesis of the anticancer agents involved the introduction of a 4-chloro-5-methyl-2-(alkylthio)benzenesulfonamide moiety into the molecule . These reactions are carefully designed to achieve high yields and selectivity for the desired products.
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide and similar molecules have been synthesized and characterized, revealing their potential as antagonists in the prevention of human HIV-1 infection. The synthesis process involves the preparation of intermediate compounds and further reaction to yield the novel compound. Characterization through techniques such as 1H NMR, MS, and IR confirms its structural integrity and bioactivity, positioning it as a candidate for drug development (Cheng De-ju, 2015).
Corrosion Inhibition
Studies on piperidine derivatives, including compounds with structures related to this compound, have shown their efficacy in inhibiting the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations have been utilized to explore the adsorption and corrosion inhibition properties, highlighting the potential industrial applications of these molecules in protecting metal surfaces against corrosion (S. Kaya et al., 2016).
Structural Investigation for Drug Development
AND-1184, a compound with a similar chemical structure, has been investigated for its potential as an Active Pharmaceutical Ingredient (API) for treating dementia. The structural investigation includes single-crystal X-ray and solid-state NMR characterisation, providing insights into the compound's stability, dynamics, and suitability for further drug development (Tomasz Pawlak et al., 2021).
Antitumor Activity
Substituted indazole derivatives, akin to this compound, have been synthesized and evaluated for their antiproliferative and apoptotic activities against human tumor cell lines. These studies reveal the compound's significant antiproliferative activity and its mechanism of action, potentially contributing to the development of new antitumor agents (N. Abbassi et al., 2014).
Mecanismo De Acción
Target of Action
The primary targets of this compound are G-protein-coupled receptor kinases (GRK)-2 and -5 . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
The compound interacts with its targets, GRK-2 and -5, by inhibiting their activity . This inhibition is achieved through the structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl .
Biochemical Pathways
The inhibition of GRK-2 and -5 affects the G-protein-coupled receptor signaling pathway . This pathway plays a crucial role in the regulation of receptor trafficking, receptor tyrosine kinase signaling, and receptor desensitization and signaling .
Pharmacokinetics
The compound’s high inhibitory activity towards grk-2 and -5 suggests that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of GRK-2 and -5 . This inhibition can potentially alter the function of G-protein-coupled receptors, thereby affecting various physiological processes, including cardiovascular function .
Propiedades
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-15-12-20(28-3)21(13-16(15)2)30(26,27)23-14-17-8-10-25(11-9-17)22-24-18-6-4-5-7-19(18)29-22/h4-7,12-13,17,23H,8-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVTWOPEYPDHJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

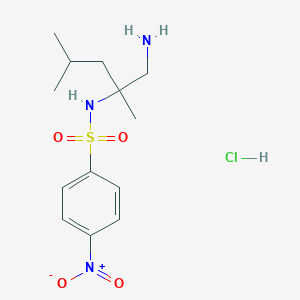

![4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid](/img/structure/B2516805.png)
![5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2516808.png)


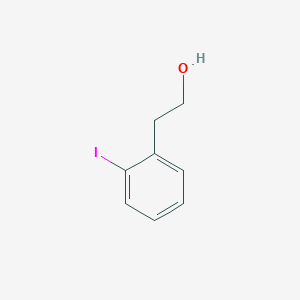
![5-nitro-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2516818.png)
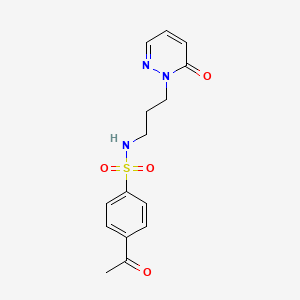
![Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2516820.png)
![methyl 2-((Z)-6-(methylsulfonyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2516821.png)
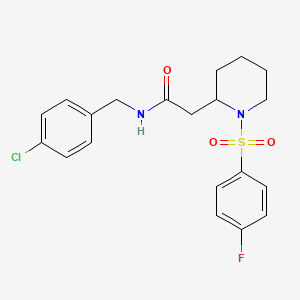
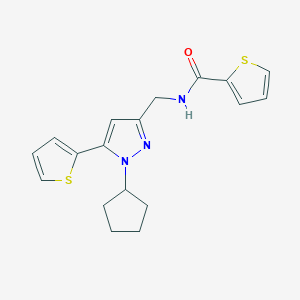
![4-fluoro-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2516825.png)